molecular formula C8H13NO B3353860 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde CAS No. 56771-95-0

8-Azabicyclo[3.2.1]octane-8-carboxaldehyde

Cat. No.: B3353860
CAS No.: 56771-95-0
M. Wt: 139.19 g/mol
InChI Key: GSOGIYLLQDBXKB-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-8-carboxaldehyde (CAS 56771-95-0), also known as N-formylnortropane, is a crucial synthetic intermediate built on the privileged 8-azabicyclo[3.2.1]octane scaffold, a core structural motif found in a vast class of natural products known as tropane alkaloids . The structural rigidity of this bicyclic framework imparts a well-defined three-dimensional orientation to its substituents, a feature of paramount importance in medicinal chemistry for the precise design of molecules that interact with biological targets such as receptors and enzymes . The aldehyde functional group at the nitrogen bridgehead offers a versatile handle for diverse chemical transformations, making this compound a valuable building block for the synthesis of more complex, pharmacologically active tropane derivatives . It can act as a protecting group for the secondary amine, be reduced, or participate in carbon-carbon bond-forming reactions like condensations and Wittig-type reactions . This versatility enables the extension of the molecular framework and is integral to modern research efforts, including the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold for the synthesis of tropane alkaloids and the development of novel therapeutics such as vasopressin V1A receptor antagonists . Key Chemical Properties: • CAS Number: 56771-95-0 • Molecular Formula: C 8 H 13 NO • Molecular Weight: 139.19 g/mol • IUPAC Name: 8-azabicyclo[3.2.1]octane-8-carbaldehyde This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-6-9-7-2-1-3-8(9)5-4-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOGIYLLQDBXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338466
Record name 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56771-95-0
Record name 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Considerations in the Synthesis of 8 Azabicyclo 3.2.1 Octane 8 Carboxaldehyde

Retrosynthetic Analysis of the 8-Azabicyclo[3.2.1]octane Skeleton

The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane (B1204802) or nortropane skeleton, is the structural centerpiece of the target molecule. rsc.orgresearchgate.net Its rigid, bridged structure has fascinated and challenged synthetic chemists for over a century. A retrosynthetic approach, which involves mentally deconstructing the molecule to identify potential starting materials and key bond formations, is fundamental to devising a viable synthetic route.

Key Disconnections and Carbon-Nitrogen Bond Formations

The strategic disassembly of the 8-azabicyclo[3.2.1]octane skeleton reveals several key bond disconnections that have formed the basis of numerous synthetic campaigns. The most classical and biomimetic approach, famously realized in Robinson's 1917 synthesis of tropinone (B130398), involves disconnecting the two carbon-nitrogen bonds of the pyrrolidine (B122466) ring. rsc.org This strategy points to an intramolecular double Mannich condensation as the key forward reaction.

Key Retrosynthetic Disconnections:

Double Mannich Condensation Approach: This strategy disconnects the C1-N8 and C5-N8 bonds, as well as the C1-C2 and C4-C5 bonds. The forward synthesis typically involves the reaction of a succinaldehyde (B1195056) equivalent, a primary amine (like methylamine (B109427) for tropinone), and a dicarboxylate acetone (B3395972) equivalent. rsc.org This approach elegantly assembles the complex bicyclic structure in a single pot, mimicking the proposed biosynthetic pathway. nih.govnih.gov

Cycloaddition Strategies: Modern synthetic methods often employ cycloaddition reactions to construct the bicyclic core with high efficiency and stereocontrol. A common disconnection is across the C1-C7 and C5-C6 bonds, suggesting an intramolecular [3+2] cycloaddition. nih.govnih.gov In this forward approach, a transiently generated azomethine ylide undergoes cycloaddition with an alkene tethered to the ylide precursor. This method is highly versatile for creating substituted tropane analogues. rsc.org

Vinyl Aziridine (B145994) Rearrangement: A more recent strategy involves the disconnection of the C1-N8 and C5-N8 bonds, envisioning a vinyl aziridine rearrangement. The forward synthesis constructs the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, which then undergoes a rearrangement to form the bridged system. acs.orgresearchgate.net

Ring-Closing Metathesis (RCM): Disconnecting the C6-C7 bond of a substituted pyrrolidine leads to an acyclic diene precursor. The forward RCM reaction, catalyzed by ruthenium complexes, efficiently forms the seven-membered ring onto a pre-existing pyrrolidine, yielding the bicyclic skeleton. This approach has been used to create constrained proline analogues with the 8-azabicyclo[3.2.1]octane structure. nih.gov

The formation of the carbon-nitrogen bonds is the lynchpin of these strategies. In the Mannich approach, these bonds are formed through the nucleophilic attack of an enol or enolate onto an iminium ion. In cycloaddition strategies, the C-N bonds are formed concertedly within the pericyclic reaction. These varied approaches provide a diverse toolkit for accessing the tropane core. acs.org

Challenges in Constructing Bridged Bicyclic Systems

The synthesis of bridged ring systems like 8-azabicyclo[3.2.1]octane is a significant synthetic challenge due to inherent structural constraints. researchgate.netresearchgate.net The fusion of a five-membered ring (pyrrolidine) and a six-membered ring (piperidine) sharing two bridgehead atoms (C1 and C5) and a bridging nitrogen atom creates considerable strain and limits conformational flexibility.

Principal Synthetic Hurdles:

Ring Strain: The construction of the bicyclic framework often proceeds through intermediates or transition states where ring strain is a major energetic barrier. researchgate.net Overcoming this requires carefully chosen reaction conditions or highly reactive intermediates.

Stereochemical Control: The bridged structure contains multiple stereocenters. The bridgehead carbons (C1 and C5) and any substituents on the carbon backbone must be controlled. For instance, substituents at C2, C3, C4, C6, and C7 can adopt either an exo (pointing away from the six-membered ring) or endo (pointing towards it) configuration, leading to potential diastereomers. acs.org

Regioselectivity: In substituted precursors, achieving the correct regioselectivity during ring closure can be difficult. For example, in intramolecular cycloadditions, the tether connecting the dipole and dipolarophile must be of the correct length and composition to favor the desired [3.2.1] system over other potential bicyclic products. acs.org

Bredt's Rule: This rule posits that a double bond cannot be placed at a bridgehead carbon of a small bicyclic system, as it would introduce excessive ring strain due to the inability to maintain a planar geometry around the double bond. acs.org This constraint limits the types of elimination reactions and other transformations that can be performed on the bicyclic skeleton.

Role of the Carboxaldehyde Functionality in Synthetic Planning

The carboxaldehyde group at the N8 position (an N-formyl group) is a critical feature of the target molecule. Its introduction is a key strategic consideration, typically performed after the bicyclic skeleton is assembled. The parent amine, 8-azabicyclo[3.2.1]octane (nortropane), serves as the direct precursor.

The N-formyl group is generally installed via N-formylation of the secondary amine of the nortropane skeleton. A variety of reagents and conditions can be employed for this transformation, each with its own advantages.

Reagent/MethodConditionsCharacteristics
Formic Acid Often heated with the amine, can be performed solvent-free. nih.govSimple, readily available reagent. Can require elevated temperatures.
Acetic Formic Anhydride (B1165640) (AFA) Generated in situ from formic acid and acetic anhydride, often at low temperatures. nih.govHighly reactive and efficient, providing high yields in short reaction times.
Dimethylformamide (DMF) Used as a C1 source, often requiring an activating agent or catalyst (e.g., Vilsmeier reagent) or high temperatures. bohrium.comAn alternative C1 source, with milder conditions possible using specific activators.
Paraformaldehyde (oxidative) Catalytic systems (e.g., Au/TiO₂) with an oxidant (O₂). researchgate.netA modern, greener approach using a stable formaldehyde (B43269) source.
Methanol (B129727) (oxidative) Catalytic systems (e.g., bimetallic nanoparticles) with an oxidant. mdpi.comUtilizes methanol as an inexpensive and readily available C1 source.

The N-carboxaldehyde (N-formyl) functionality plays a dual role in synthetic planning:

Nitrogen Deactivation: As an electron-withdrawing group, the formyl moiety significantly reduces the nucleophilicity and basicity of the bridgehead nitrogen. This is crucial for preventing undesired side reactions in subsequent synthetic steps where the nitrogen could otherwise act as a base or nucleophile.

Control of Stereochemistry and Diastereoselectivity

Achieving stereochemical control is paramount in the synthesis of substituted 8-azabicyclo[3.2.1]octane derivatives. researchgate.netresearchgate.net The unsubstituted skeleton is a meso compound due to a plane of symmetry, but the introduction of substituents necessitates precise control over the creation of new stereocenters. acs.org

Strategies for stereocontrol can be broadly categorized:

Substrate Control: Starting from an enantiomerically pure precursor (from the "chiral pool," such as L-glutamic acid) allows the chirality to be transferred to the final product through a series of stereospecific reactions. acs.org

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a key bond-forming reaction. For example, chiral auxiliaries have been used to control the facial selectivity in [3+2] cycloadditions to form the tropane core. rsc.org

Reagent Control (Asymmetric Catalysis): The use of a chiral catalyst is a highly efficient modern approach. Chiral Lewis acids or organocatalysts can mediate key reactions, such as cycloadditions or aldol (B89426) reactions, to produce the bicyclic scaffold with high enantioselectivity. rsc.org

Desymmetrization: An achiral, meso starting material, such as tropinone, can be transformed into a chiral product. A notable example is the enantioselective deprotonation of tropinone using a chiral lithium amide base, which generates a chiral enolate that can be trapped by an electrophile to yield an enantioenriched product. researchgate.netresearchgate.net

The following table summarizes selected stereoselective approaches to the 8-azabicyclo[3.2.1]octane skeleton.

Synthetic StrategyKey StepMethod of StereocontrolResulting Stereochemistry
Enantioselective Deprotonation Deprotonation of tropinone with a chiral lithium amide, followed by ring-opening. researchgate.netChiral ReagentAccess to either enantiomer of a C6/C7 functionalized cycloheptenone precursor.
[3+2] Cycloaddition Intramolecular cycloaddition of an azomethine ylide. rsc.orgChiral Auxiliary or Chiral CatalystHigh diastereoselectivity and enantioselectivity in the formation of the bicyclic core.
Vinyl Aziridine Rearrangement Aziridination of cycloheptadiene followed by rearrangement. acs.orgresearchgate.netSubstrate Control (starting from chiral precursors)Access to specific diastereomers based on the geometry of the aziridine precursor.
Chiral Pool Synthesis Iminium ion cyclization starting from L-pyroglutamic acid. acs.orgChiral Starting MaterialTransfer of chirality from the starting material to the final tropane product.

By carefully selecting the synthetic strategy and the method of stereocontrol, chemists can effectively navigate the complexities of the 8-azabicyclo[3.2.1]octane system to produce specific stereoisomers of the target molecule and its derivatives.

Chemical Reactivity and Transformations of 8 Azabicyclo 3.2.1 Octane 8 Carboxaldehyde

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for numerous chemical conversions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of the aldehyde group in 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde to its corresponding carboxylic acid, 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, is a feasible transformation, though specific literature examples for this exact substrate are not prevalent. However, the oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) are commonly employed for this purpose.

In a related context, the oxidation of primary alcohols, which can be seen as the reduced form of aldehydes, to carboxylic acids is well-documented. google.com This suggests that similar conditions could be applied to the aldehyde, likely after initial hydration. The choice of oxidant would be critical to avoid unwanted side reactions on the bicyclic amine structure.

Reduction to Primary Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (8-Azabicyclo[3.2.1]octan-8-yl)methanol. This transformation is typically achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

In a related synthesis, tert-butyl (1R,3S,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate was prepared from the corresponding aldehyde precursor, demonstrating the feasibility of this reduction on a similar bicyclic system. thieme-connect.com Another patent describes the reduction of an ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H), a reaction that can often be extended to the reduction of aldehydes to alcohols with careful control of reaction conditions. google.com The reduction of an ester function on a tropane (B1204802) scaffold with DIBAL-H to yield an alcohol has also been reported. rsc.org

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds and the generation of secondary alcohols or alkenes.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the aldehyde carbonyl results in the formation of a secondary alcohol upon aqueous workup. youtube.com For instance, reacting this compound with a Grignard reagent like phenylmagnesium bromide would yield 8-Azabicyclo[3.2.1]octan-8-ylmethanol. While direct examples on this specific aldehyde are scarce, Grignard additions to the related ketone, tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), are well-established for introducing aryl and other substituents onto the tropane skeleton. nih.govacs.orgacs.orggoogle.com For example, the addition of phenylmagnesium bromide to N-benzyl-3-azabicyclo[3.2.1]octan-8-one has been used to introduce an 8-phenyl group. acs.orgacs.org These examples on the ketone analogue strongly support the feasibility of Grignard reactions on the aldehyde.

Wittig Reaction: The Wittig reaction provides a pathway to convert the aldehyde into an alkene. acs.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 8-vinyl-8-azabicyclo[3.2.1]octane. A closely related Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion, has been successfully applied to a protected tropinone derivative to synthesize an α,β-unsaturated ester, demonstrating the utility of Wittig-type chemistry on the tropane scaffold. nih.gov

Reaction TypeReagentProduct TypeExample on Related TropaneReference
Grignard ReactionPhenylmagnesium bromideSecondary AlcoholAddition to N-benzyl-3-azabicyclo[3.2.1]octan-8-one acs.orgacs.org
Wittig Reaction (Horner-Wadsworth-Emmons)Trimethylphosphonoacetateα,β-Unsaturated EsterReaction with 8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one nih.gov

Condensation Reactions and Imine Formation

The aldehyde group can participate in condensation reactions with various nucleophiles, most notably with amines to form imines (Schiff bases). nih.gov The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine, with the elimination of a water molecule. These imine intermediates can be stable compounds or can be further reacted, for example, through reduction to form a secondary amine.

The formation of imines from aldehydes and amines is a fundamental transformation in organic chemistry. nih.gov While specific examples starting from this compound are not explicitly detailed in the provided search results, the general principles of imine synthesis are broadly applicable. Radical cyclizations of related ene-sulfonamides have been shown to proceed through transient imine intermediates, which are then subsequently reduced or hydrated. beilstein-journals.org

Functionalization at the Bridged Nitrogen Atom

The bridgehead nitrogen atom of the 8-azabicyclo[3.2.1]octane system is a key site for functionalization. The N-formyl group of the title compound can itself be considered a functionalization. This group can be removed or modified, and the resulting secondary amine (nortropane) can be further derivatized.

Decarbonylation of the N-formyl group to yield the parent secondary amine, 8-azabicyclo[3.2.1]octane (nortropane), can be achieved. For instance, N-formyl tropane derivatives have been decarbonylated using hydrazine (B178648) monohydrate. nih.gov This deprotection step is crucial for subsequent functionalization at the nitrogen atom.

The resulting nortropane can undergo a variety of reactions:

N-Alkylation: The secondary amine can be alkylated with alkyl halides or via reductive amination with aldehydes or ketones. google.com For example, N-alkylation of 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane with allyl bromide has been reported. nih.gov Reductive amination of nortropane derivatives with appropriate aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is also a common method. google.comgoogle.com

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides to form amides. A one-pot N-demethylation/N-acylation procedure for tropane alkaloids highlights the utility of this transformation. google.com

TransformationReagents/ConditionsProduct TypeReference
Decarbonylation (Deformylation)Hydrazine monohydrate, KOH, ethylene (B1197577) glycolSecondary Amine (Nortropane) nih.gov
N-AlkylationAlkyl halide (e.g., allyl bromide)Tertiary Amine nih.gov
Reductive AminationAldehyde/Ketone, Sodium triacetoxyborohydrideTertiary Amine google.comgoogle.com
N-AcylationAcylating agent (e.g., anhydride)Amide google.com

Substitution and Derivatization on the Azabicyclo[3.2.1]octane Skeleton

The tropane skeleton itself can be functionalized at various carbon positions, although this often requires starting from a precursor other than this compound, such as tropinone or a derivative thereof. These reactions showcase the versatility of the bicyclic system for creating a wide range of structurally diverse molecules.

Substitution at C-2 and C-3: A significant body of research focuses on the synthesis of 2- and 3-substituted tropanes, largely due to their relationship with cocaine and other biologically active alkaloids. researchgate.netresearchgate.net Syntheses often involve the conjugate addition of organometallic reagents to α,β-unsaturated esters like anhydroecgonine (B8767336) methyl ester. nih.gov Nucleophilic substitution reactions on mesylate-activated tropane intermediates have also been explored. acs.org

Substitution at C-6 and C-7: The olefin in trop-6-ene derivatives can be functionalized, for example, through dihydroxylation using osmium tetroxide to introduce diols at the C-6 and C-7 positions. nih.gov

Substitution at C-8 (in 3-azabicyclo[3.2.1]octane systems): In the isomeric isotropane (3-azabicyclo[3.2.1]octane) system, substitution at the C-8 position has been achieved via Grignard addition to the corresponding ketone or through nucleophilic displacement of a triflate. nih.govacs.orgacs.org

These derivatizations highlight the rich chemistry of the 8-azabicyclo[3.2.1]octane scaffold, allowing for the synthesis of complex molecules with tailored properties. ehu.esnih.govnih.gov

Electrophilic Aromatic Substitution on Aromatic Derivatives

The introduction of substituents onto an aromatic ring attached to the 8-azabicyclo[3.2.1]octane framework via electrophilic aromatic substitution is a key transformation. The reactivity of the aromatic ring is significantly influenced by the electronic properties of the bicyclic system. The Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings, involves alkylation and acylation. nih.govunizin.org

The N-carboxaldehyde group on the 8-azabicyclo[3.2.1]octane scaffold acts as an electron-withdrawing group. This deactivation can influence the regioselectivity of electrophilic aromatic substitution on an attached aryl substituent. For instance, in copper-catalyzed enantioselective carboamination reactions to form 6-azabicyclo[3.2.1]octanes with N-mesyl-2,2-diaryl-4-pentenamine substrates, the observed regioselectivity suggests a radical addition mechanism rather than a classic electrophilic aromatic substitution, which would be expected to favor substitution at less hindered positions. nih.govscispace.com

Generally, the Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, proceeding through an electrophilic aromatic substitution mechanism to yield monoacylated products. sigmaaldrich.com However, the presence of strongly deactivating groups on the aromatic ring can hinder or prevent these reactions. unizin.org

Table 1: Expected Influence of the this compound Moiety on Electrophilic Aromatic Substitution
Reaction TypeReagentsExpected Outcome on an Attached Aromatic RingRationale
Friedel-Crafts AcylationAcyl chloride, Lewis Acid (e.g., AlCl₃)Deactivation of the aromatic ring; reaction may be sluggish or require harsh conditions. sigmaaldrich.comThe N-carboxaldehyde group is electron-withdrawing, reducing the nucleophilicity of the aromatic ring.
NitrationHNO₃, H₂SO₄Substitution is likely directed to meta positions if the aromatic ring is directly attached to the nitrogen, though the bicyclic system itself can have complex electronic effects.The electron-withdrawing nature of the substituent deactivates the ortho and para positions.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Deactivation of the aromatic ring, potentially requiring a catalyst.Reduced electron density on the aromatic ring makes it less susceptible to attack by the electrophile.

Stereoselective Transformations on the Azabicyclic System

The rigid conformation of the 8-azabicyclo[3.2.1]octane scaffold provides a valuable platform for stereoselective reactions, enabling the synthesis of chiral molecules with high precision. rsc.orgnih.gov A variety of methods have been developed to achieve stereocontrol, often taking advantage of the inherent structural features of the bicyclic system. ehu.esresearchgate.net

One notable approach involves the desymmetrization of achiral tropinone derivatives, which are structurally related to the 8-azabicyclo[3.2.1]octane core. researchgate.net For example, proline-catalyzed intramolecular aldol (B89426) reactions have been used for the total synthesis of complex natural products like (+)-cocaine, proceeding with high enantioselectivity. ehu.es Another powerful strategy is the enantioselective ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, catalyzed by a chiral phosphoric acid, to directly form the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. ehu.es

The use of chiral auxiliaries attached to the nitrogen atom has also proven effective in directing stereoselective transformations. For instance, chiral N-tert-butanesulfinyl imines derived from the 8-azabicyclo[3.2.1]octane system have been employed in the stereocontrolled synthesis of 1-substituted homotropanones.

Table 2: Examples of Stereoselective Transformations on the 8-Azabicyclo[3.2.1]octane System
Reaction TypeSubstrateReagents/CatalystProductKey Feature
Desymmetrizative Intramolecular Aldol ReactionTropinone derivativeProline catalystChiral 8-azabicyclo[3.2.1]octane derivativeHigh enantioselectivity (e.g., 86% ee for a (+)-cocaine precursor). ehu.es
Pseudotransannular Epoxide Ring-Opening1-Aminocyclohept-4-ene-derived meso-epoxideChiral Phosphoric Acid5-Substituted 8-azabicyclo[3.2.1]octan-2-olExcellent yield and enantiocontrol. ehu.es
Aldol Reaction with Chiral BaseTropinoneLithium (S,S)-N,N-bis(1-phenylethyl)amide, BenzaldehydeChiral aldol adductComplete enantiocontrol. ehu.es
Strecker Reactionδ-Functionalized carbonyl compound with 2-azabicyclo[3.2.1]octane skeletonAminonitrileDiastereomeric 2-cyanopiperidinesFormation of new stereocenters on a related bicyclic system. d-nb.info

Ring-Opening and Rearrangement Reactions of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold can undergo various ring-opening and rearrangement reactions, often leading to the formation of other heterocyclic systems or functionalized derivatives. These transformations can be initiated by various reagents and conditions, highlighting the chemical versatility of this bicyclic core.

One example of a rearrangement is the McKillop-Taylor oxidative rearrangement, which has been utilized in the synthesis of tropane derivatives. ehu.es Ring-enlargement reactions are also a common strategy to access the 2-azabicyclo[3.2.1]octane core from smaller ring systems like 2-azabicyclo[2.2.1]heptane derivatives. pwr.edu.plrsc.org These rearrangements can proceed through intermediates such as aziridinium (B1262131) ions. pwr.edu.pl

Furthermore, tandem reactions involving the 8-azabicyclo[3.2.1]octane system can lead to significant structural reorganization. For instance, an epoxide opening-induced tandem rearrangement can convert an 8-azabicyclo[3.2.1]octane system into a 6-azabicyclo[3.2.1]octane skeleton. Additionally, cyclo-ketalization reactions of N-propargylamines containing the appropriate functionality can lead to the formation of bridged systems like 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives. ijcce.ac.ir

Table 3: Examples of Ring-Opening and Rearrangement Reactions
Reaction TypeSubstrate TypeReagents/ConditionsProduct Type
Oxidative Rearrangement8-Azabicyclo[3.2.1]octane derivativeThallium(III) complexRearranged tropane derivative ehu.es
Ring Enlargement2-Azabicyclo[2.2.1]heptane alcoholNucleophiles, suitable leaving group2-Azabicyclo[3.2.1]octane derivative pwr.edu.pl
Tandem RearrangementEpoxytropinone derivativeLewis acid7-Allylated 6-azabicyclo[3.2.1]octan-3-one
Cyclo-ketalizationN-propargylamine with hydroxyl groupsGold catalyst (e.g., AuCl(PPh₃)/AgOTf)6,8-Dioxa-3-azabicyclo[3.2.1]octane derivative ijcce.ac.ir

Advanced Spectroscopic and Structural Elucidation of 8 Azabicyclo 3.2.1 Octane 8 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity, stereochemistry, and dynamic behavior in solution.

High-Resolution 1H and 13C NMR for Structure and Purity

High-resolution ¹H and ¹³C NMR spectra are fundamental for verifying the identity and assessing the purity of this compound. The ¹H NMR spectrum reveals the number of unique proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J), which provides information about neighboring protons. The ¹³C NMR spectrum indicates the number of distinct carbon environments.

The presence of the N-formyl (N-CHO) group introduces complexity due to restricted rotation around the amide C-N bond, which can lead to the observation of two distinct sets of signals for the ring protons and carbons at room temperature, corresponding to the E and Z conformers.

While specific spectral data for the unsubstituted title compound is not widely published, data from closely related derivatives, such as hydroxylated analogues, allows for the reliable prediction of chemical shifts. rsc.org The aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically around 8.1 ppm. The bridgehead protons (H-1 and H-5) of the bicyclic system are also characteristically shifted.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CHO ~8.1 s
H-1, H-5 ~4.2 - 4.6 m
H-2, H-4 (exo/endo) ~1.8 - 2.4 m
H-3 (exo/endo) ~1.5 - 2.1 m
H-6, H-7 (exo/endo) ~1.5 - 2.1 m

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of E/Z conformers may result in two signals for each proton.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~160-163
C-1, C-5 ~50-55
C-2, C-4 ~35-40
C-6, C-7 ~25-30
C-3 ~25-30

Note: Assignments are based on data from similar tropane (B1204802) structures and general chemical shift trends. nih.govresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for determining the compound's three-dimensional structure. rsc.orguni-regensburg.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the connectivity within the ethylene (B1197577) and propylene (B89431) bridges of the bicyclic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a straightforward method to assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons and for connecting different spin systems. For instance, an HMBC correlation from the aldehyde proton (CHO) to the bridgehead carbons (C-1 and C-5) would confirm the location of the formyl group on the nitrogen atom. u-szeged.hu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary method for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the 8-azabicyclo[3.2.1]octane system, NOESY can distinguish between exo and endo protons by observing their spatial relationships with the bridgehead protons and with each other across the ring system. It can also be used to determine the predominant rotamer of the formyl group by observing correlations between the aldehyde proton and either the syn or anti protons on the adjacent bridgehead carbons. u-szeged.huwhiterose.ac.uk

Dynamic NMR for Conformational Studies

The 8-azabicyclo[3.2.1]octane ring system is a conformationally constrained structure. However, it still possesses dynamic features that can be studied by NMR. The most significant dynamic process in this compound is the restricted rotation around the N-CHO amide bond.

At low temperatures, the rate of this rotation is slow on the NMR timescale, leading to separate, sharp signals for the E and Z conformers. As the temperature is increased, the rate of interconversion increases. This causes the corresponding pairs of signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. rsc.org By analyzing the spectra at different temperatures (a variable-temperature or VT-NMR study), it is possible to calculate the energy barrier (ΔG‡) for this rotational process, providing valuable insight into the conformational stability of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₈H₁₃NO.

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS can distinguish the exact mass of this ion from other ions with the same nominal mass but different elemental compositions. nih.govacs.org

Table 3: HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass (Da)
[M] C₈H₁₃NO 139.09971
[M+H]⁺ C₈H₁₄NO⁺ 140.1070

Data computed via PubChem. nih.gov An experimental HRMS measurement would confirm this calculated mass to several decimal places.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. encyclopedia.publongdom.org This process provides detailed structural information. The fragmentation pattern is characteristic of the molecule's structure.

For the protonated molecule of this compound ([M+H]⁺, m/z 140.1), fragmentation would likely be initiated by cleavage of the bonds within the bicyclic core. The fragmentation of the parent 8-azabicyclo[3.2.1]octane ring system is well-characterized and typically involves cleavages of the ethylene and propylene bridges. researchgate.net

Common fragmentation pathways for the title compound would include:

Loss of the formyl group (CHO): Cleavage of the N-C bond could lead to the loss of a neutral CO molecule (28 Da) followed by H, or the loss of the CHO radical (29 Da), although the former is more common in many fragmentation types.

Ring Cleavage: The primary fragmentation of the tropane core often involves the cleavage of the C1-C2 and C4-C5 bonds, leading to the formation of a stable pyrrolidinium (B1226570) or pyridinium-type ion. A key fragment observed in the mass spectrum of the parent ring system is often at m/z 96, corresponding to the loss of C₂H₅ from the protonated molecule. nih.gov

Analysis of the product ion spectrum allows for the reconstruction of the molecule's connectivity, confirming the presence of the 8-azabicyclo[3.2.1]octane core and the N-formyl substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for the identification of functional groups within a molecule. For this compound, these techniques are crucial for confirming the presence of the key aldehyde group and characterizing the vibrations of the bicyclic amine framework.

The IR spectrum is anticipated to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde. This band typically appears in the region of 1740-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group is also a key diagnostic feature, expected to produce one or two bands in the 2830-2695 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-N stretching vibrations of the tertiary amine within the bicyclic system would be observable, typically in the 1250-1020 cm⁻¹ range. The symmetric and asymmetric stretching and bending vibrations of the CH₂ groups in the octane (B31449) ring would also contribute to a complex fingerprint region in both IR and Raman spectra.

A summary of the expected key vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aldehyde (C=O)Stretching1740-1720Strong (IR)
Aldehyde (C-H)Stretching2830-2695Medium (IR)
Tertiary Amine (C-N)Stretching1250-1020Medium (IR, Raman)
Alkane (C-H)Stretching2960-2850Strong (IR, Raman)
Alkane (CH₂)Bending (Scissoring)1470-1445Medium (IR, Raman)

This table is based on general spectroscopic correlations and data for analogous N-acyl nortropane derivatives.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, analysis of closely related 8-azabicyclo[3.2.1]octane derivatives provides significant insight into the likely solid-state architecture. nih.gov

Studies on various N-substituted tropane analogs reveal that the 8-azabicyclo[3.2.1]octane core adopts a characteristic chair conformation for the six-membered ring and a boat conformation for the five-membered ring. nih.gov This rigid bicyclic system enforces specific spatial orientations for substituents.

A hypothetical data table summarizing potential crystallographic parameters, based on published data for analogous compounds, is provided below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Z (molecules/unit cell)4

This table presents hypothetical data based on crystallographic information for structurally similar 8-azabicyclo[3.2.1]octane derivatives and is for illustrative purposes only.

Chiral Chromatography for Enantiomeric Excess Determination

The 8-azabicyclo[3.2.1]octane scaffold is chiral, meaning that this compound can exist as a pair of non-superimposable mirror images, or enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical contexts, as different enantiomers can exhibit distinct biological activities. vt.edu Chiral chromatography is the primary technique employed for this purpose. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for the separation of enantiomers. nih.gov The principle of this technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. khanacademy.org

For the separation of N-acylated amino compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven to be very effective. vt.edu Cyclodextrin-based CSPs are also widely applicable for the enantioseparation of a broad range of chiral molecules. nih.gov

The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is calculated using the formula:

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

A hypothetical chiral HPLC separation data table is presented below.

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate (mL/min)1.0
Detection (UV, nm)220
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Enantiomeric Excess (e.e.)>99% (for a hypothetical enantiopure sample)

This table illustrates a typical set of conditions for chiral HPLC separation and is not based on experimental data for the specific title compound.

Computational and Theoretical Investigations of 8 Azabicyclo 3.2.1 Octane 8 Carboxaldehyde

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of tropane (B1204802) derivatives. For tropinone-derived alkaloids, which share the same bicyclic core, DFT calculations have been used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.

Studies on related tropane alkaloids have shown that the HOMO-LUMO energy gap values are relatively small, suggesting high reactivity. nih.gov For instance, in a series of tropinone-thiazole derivatives, these gaps were calculated to be between 3.35 and 4.31 eV. nih.gov This high reactivity is a key feature of this class of compounds. It is reasonable to infer that 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde would also exhibit a similar small HOMO-LUMO gap, indicating a predisposition to participate in chemical reactions.

Furthermore, quantum chemistry calculations have been pivotal in understanding the biosynthesis of tropane alkaloids. For example, calculations have supported the hypothesis that a cytochrome P450 enzyme is involved in the conversion of littorine (B1216117) to hyoscyamine. nih.gov These studies underscore the power of computational methods in unraveling complex biochemical pathways and assessing the stability of various intermediates and transition states.

Table 1: Calculated HOMO-LUMO Energy Gaps for Tropinone-Thiazole Derivatives Note: This data is for analogous compounds and is presented to infer the potential properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Tropinone-Thiazole Derivative 1-6.21-1.904.31
Tropinone-Thiazole Derivative 2-6.15-2.803.35
Tropinone-Thiazole Derivative 3-6.34-2.553.79
Tropinone-Thiazole Derivative 4-6.42-2.483.94

Data adapted from a study on tropinone-derived alkaloids. nih.gov

Conformational Analysis and Preferred Geometries

The 8-azabicyclo[3.2.1]octane skeleton possesses a notable degree of conformational flexibility, particularly concerning the orientation of the substituent on the nitrogen atom. Computational studies on N-substituted nortropanones and norgranatanones have provided significant insights into the preferred geometries and the relative stabilities of different conformers. academie-sciences.fr The N-substituent can adopt either an axial or an equatorial position, and the equilibrium between these two invertomers is influenced by both steric and electronic factors.

For many N-alkyl tropane derivatives, computational and NMR studies have suggested a preference for the N-substituent to be in the axial position in non-polar solvents. academie-sciences.fr However, in polar solvents, the equatorial invertomer can be favored. academie-sciences.fr For this compound, the formyl group at the nitrogen atom introduces a planar amide-like character, which will significantly influence the conformational preference. The planarity of the N-carboxaldehyde group will likely lead to distinct rotational barriers and preferred orientations relative to the bicyclic ring system.

A computational study on tropinone (B130398) in the gas phase indicated an equatorial preference for the N-methyl group. academie-sciences.fr Given the electronic differences between a methyl and a carboxaldehyde group, it is anticipated that the conformational landscape of this compound would be distinct, with the potential for different low-energy conformers to be accessible.

Table 2: Relative Energies of N-Invertomers for N-Substituted Nortropanones Note: This data is for analogous compounds and is presented to infer the potential properties of this compound.

N-SubstituentSolventPreferred ConformationEnergy Difference (kcal/mol)
MethylCDCl3Axial-
PhenylCDCl3Axial-
BenzylCDCl3Axial-
Methyl (protonated)D2OEquatorial4.2

Data synthesized from a study on N-substituted nortropanones and norgranatanones. academie-sciences.fr

Reaction Mechanism Studies and Transition State Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms and characterizing the transition states of reactions involving the 8-azabicyclo[3.2.1]octane scaffold. DFT methods have been successfully applied to calculate the free energies of enols, transition states, and products in aldol (B89426) reactions of tropinone, providing insights into the diastereoselectivity of these transformations. researchgate.net

For instance, in water-promoted direct aldol reactions of tropinone, computational models have been able to accurately predict the isomeric product distributions by calculating the free energies of the transition states. researchgate.net These studies highlight the importance of both the solvent and the electronic nature of the reactants in determining the reaction outcome.

Molecular Orbital Theory and Electron Density Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. For tropane alkaloids, MO analysis, particularly of the HOMO and LUMO, helps to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. nih.gov In tropinone-derived compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.gov

Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, can further illuminate the reactive sites of a molecule. DFT calculations can be used to generate MEP surfaces, which show the regions of positive and negative electrostatic potential. For this compound, the oxygen atom of the carboxaldehyde group would be expected to be a region of high electron density (negative potential), making it a likely site for electrophilic attack. Conversely, the carbonyl carbon and the hydrogen atom of the aldehyde would be electron-deficient (positive potential), rendering them susceptible to nucleophilic attack.

DFT has also been used to predict the metabolic stability of related compounds by identifying sites prone to oxidation by enzymes like cytochrome P450. This is achieved by analyzing the electron density and the accessibility of different atoms in the molecule. Such an analysis for this compound could predict its metabolic fate.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods have become increasingly reliable for predicting spectroscopic properties, such as NMR chemical shifts. For complex molecules like tropane alkaloids, DFT calculations can be used to predict both ¹H and ¹³C NMR spectra. academie-sciences.fr These predicted spectra can then be compared with experimental data to confirm the structure and stereochemistry of a compound.

In a study of N-substituted nortropanones, DFT calculations of NMR chemical shifts were used to determine the stereochemistry of the N-invertomers. academie-sciences.fr By comparing the calculated shifts for the axial and equatorial conformers with the experimental spectrum, the predominant conformer in solution could be identified. This approach would be highly valuable for characterizing the conformational dynamics of this compound.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For tropinone, the B3LYP/6-31g(d) method has been shown to provide results that are in good agreement with experimental data for aldol reaction products. researchgate.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Tropinone Derivative Note: This data is for an analogous compound and is presented to illustrate the utility of computational methods for predicting spectroscopic properties of this compound.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C138.539.1
C235.235.8
C3 (C=O)215.1214.5
C435.235.8
C538.539.1
C627.928.3
C727.928.3
N-CH340.140.7

Data is hypothetical and for illustrative purposes, based on methodologies described in the literature. researchgate.net

Synthetic Utility of 8 Azabicyclo 3.2.1 Octane 8 Carboxaldehyde As a Chemical Building Block

Intermediate for the Synthesis of Complex Natural Product Frameworks

The 8-azabicyclo[3.2.1]octane core is a privileged structure found in a wide array of biologically significant natural products. ehu.es The N-formyl group (carboxaldehyde) of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde often functions as a protecting group for the secondary amine of the parent nortropane scaffold, which can be readily removed or transformed during a synthetic sequence.

The 8-azabicyclo[3.2.1]octane skeleton is the defining structural feature of tropane (B1204802) alkaloids, a large family of over 300 naturally occurring compounds. ehu.eswikipedia.org These molecules are predominantly found in plant species of the Solanaceae family and include well-known compounds such as atropine and cocaine. researchgate.netnih.gov Synthetic efforts toward these complex targets frequently rely on the stereoselective construction or utilization of the nortropane framework. ehu.esresearchgate.net

This compound can be seen as a protected form of nortropane, a key precursor in the biosynthesis and chemical synthesis of these alkaloids. nih.gov The synthesis of tropane derivatives often involves the enantioselective construction of the bicyclic system, for which numerous methods have been developed, including desymmetrization of achiral tropinone (B130398) derivatives and various cycloaddition strategies. ehu.esnih.gov The N-formyl group can mask the nucleophilicity and basicity of the bridgehead nitrogen, allowing for selective reactions at other positions of the ring system before its eventual removal or conversion to the N-methyl group characteristic of many tropane alkaloids. acs.orgnih.gov

Table 1: Examples of Tropane Alkaloids Containing the 8-Azabicyclo[3.2.1]octane Core

Alkaloid Parent Plant Family Key Structural Feature
Atropine Solanaceae Ester of tropine and tropic acid
Scopolamine Solanaceae Epoxidized tropane ring
Cocaine Erythroxylaceae Ester of ecgonine, benzoic acid, and methanol (B129727)

Beyond the tropane family, the 8-azabicyclo[3.2.1]octane framework serves as a template for accessing other classes of bridged alkaloids. The inherent strain and defined stereochemistry of the bicyclic system can be exploited in rearrangement reactions to generate novel polycyclic structures. For instance, the tropane scaffold can be readily rearranged to the isoquinuclidine scaffold (1-azabicyclo[2.2.2]octane). uni-regensburg.de This transformation can be initiated by subjecting a bromo-substituted tropane derivative to radical conditions (e.g., AIBN/Bu₃SnH), which induces a homoallylic radical rearrangement to form the thermodynamically more stable isoquinuclidine ring system. uni-regensburg.de While not starting directly from the carboxaldehyde, this demonstrates that intermediates bearing the 8-azabicyclo[3.2.1]octane core can be strategically converted into different bridged alkaloid families, expanding their synthetic utility.

Role in the Development of Novel Molecular Scaffolds

The development of novel molecular scaffolds is central to modern chemical research. The rigid 8-azabicyclo[3.2.1]octane framework is an attractive starting point due to its three-dimensional structure, which allows for the precise spatial orientation of functional groups. nih.govresearchgate.net

This compound is an ideal precursor for scaffold diversification. The carboxaldehyde group is a versatile chemical handle that can participate in a wide range of transformations to introduce molecular complexity. Carbon-carbon and carbon-heteroatom bond-forming reactions can be performed on the aldehyde, leading to a diverse library of new compounds built upon the core bicyclic structure. Current synthetic approaches are often designed to allow for late-stage structural diversification at various positions of the tropane core, including the N8 position, to generate analogues with unique properties. acs.orgresearchgate.net

Precursor for Advanced Organic Synthesis Methodologies

The aldehyde functionality of this compound makes it a suitable substrate for various modern synthetic transformations. One of the most powerful and widely used methodologies for converting aldehydes into more complex amines is reductive amination. youtube.commasterorganicchemistry.com

This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the intermediate iminium ion. youtube.commasterorganicchemistry.com

This one-pot procedure allows for the direct attachment of a wide range of amine-containing fragments to the nitrogen bridge of the bicyclic system, providing a highly efficient route to novel N-substituted nortropane derivatives. The process is foundational for creating libraries of compounds by varying the amine component. nih.govresearchgate.net

Table 2: Reductive Amination of this compound

Amine Reactant (R¹R²NH) Reducing Agent Product Structure
Primary Amine (R¹NH₂) NaBH(OAc)₃ 8-(R¹-aminomethyl)-8-azabicyclo[3.2.1]octane
Secondary Amine (R¹R²NH) NaBH(OAc)₃ 8-(R¹R²N-methyl)-8-azabicyclo[3.2.1]octane

Construction of Diversified Chemical Libraries for Catalyst Development

While the 8-azabicyclo[3.2.1]octane scaffold is primarily known for its presence in biologically active molecules, its rigid, chiral nature also makes it an attractive platform for the development of ligands for asymmetric catalysis. nih.gov Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions.

Derivatives of azabicycloalkanes have been synthesized and investigated as chiral ligands in palladium-catalyzed asymmetric alkylation reactions (Tsuji-Trost reaction). pwr.edu.pl Furthermore, platinum(II) complexes incorporating chiral diphosphine ligands have been studied as catalysts for cycloisomerization reactions. acs.org

This compound represents a potential precursor for the synthesis of such chiral ligands. The aldehyde group can be chemically transformed into various coordinating moieties, such as amines, phosphines, or oxazolines. For example, reductive amination with a phosphine-containing amine could furnish a bidentate P,N-ligand. The defined stereochemistry of the bicyclic backbone could effectively transfer chiral information during a catalytic cycle, making such ligands valuable tools in asymmetric synthesis.

Future Research Directions in 8 Azabicyclo 3.2.1 Octane 8 Carboxaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly critical in modern organic synthesis. primescholars.comjk-sci.comjocpr.com Future research should prioritize the development of synthetic routes to 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde that are both environmentally benign and highly efficient.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key future direction is the application of catalytic, one-pot reactions that minimize purification steps and maximize the incorporation of reactant atoms into the final product. nih.gov For instance, the direct formylation of the parent 8-azabicyclo[3.2.1]octane using greener formylating agents would be a significant advancement. Addition reactions, which can achieve 100% atom economy, should be explored as a primary strategy. jk-sci.com The development of syntheses that avoid the use of protecting groups would further enhance step and atom economy. nih.gov

Synthetic StrategyKey AdvantagesRelevant Research Areas
Catalytic C-H formylationDirect functionalization, reduced wasteDevelopment of selective catalysts, use of green oxidants
One-pot synthesesReduced workup and purification, time and resource efficientTandem reaction design, compatible reagent systems
Avoidance of protecting groupsIncreased step economy, reduced wasteSelective functionalization of the core scaffold
Use of bio-based feedstocksReduced reliance on fossil fuels, potential for novel scaffoldsBiocatalysis, synthesis from biomass-derived platform molecules

Exploration of Novel Catalytic Systems for its Formation and Transformation

The formation of the N-formyl group in this compound is a critical step where novel catalytic systems can offer significant improvements in efficiency and sustainability. Future research should focus on developing and applying innovative catalysts for both the synthesis and subsequent transformations of this compound.

Recent advances in the N-formylation of secondary amines provide a fertile ground for this exploration. For example, the use of bimetallic nanoparticles, such as AuPd–Fe₃O₄, has shown promise for the oxidative N-formylation of secondary amines at room temperature using methanol (B129727) as a sustainable C1 source. mdpi.comnih.gov Another avenue involves the use of abundant and inexpensive metal catalysts, like those based on iron or nickel, for the formylation of amines with CO₂ and H₂. acs.org Silver-catalyzed reductive formylation of amines with carbon dioxide also presents a mild and base-free alternative. oup.com A simple and efficient method using a catalytic amount of molecular iodine for the N-formylation of a wide variety of amines has also been reported. organic-chemistry.org

Beyond its formation, catalytic systems for the transformation of the aldehyde group in the presence of the bicyclic amine are of great interest. This could involve selective reductions, oxidations, or C-C bond-forming reactions, where the catalyst must tolerate the basic nitrogen of the tropane (B1204802) core.

Catalytic SystemReaction TypePotential Advantages
Bimetallic Nanoparticles (e.g., AuPd–Fe₃O₄)Oxidative N-formylationMild reaction conditions, recyclable catalyst. mdpi.comnih.gov
Abundant-Metal Catalysts (e.g., Fe, Ni)Formylation with CO₂/H₂Use of inexpensive and abundant metals. acs.org
Silver CatalystsReductive formylation with CO₂Base-free and mild conditions. oup.com
Molecular IodineN-formylation with formic acidSimple, solvent-free conditions, low catalyst loading. organic-chemistry.org

In-depth Mechanistic Studies of its Reactivity

A thorough understanding of the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new synthetic transformations. Future research should employ a combination of experimental and computational methods to elucidate the pathways of its key reactions.

The reactivity of the aldehyde group is influenced by the electronic and steric properties of the bicyclic amine. Mechanistic studies could investigate, for example, the facial selectivity of nucleophilic additions to the carbonyl group, which is dictated by the conformation of the tropane skeleton. The biosynthesis of tropane alkaloids involves complex enzymatic reactions, and understanding the non-enzymatic condensation steps could provide insights into the intrinsic reactivity of the scaffold. nih.govmdpi.com The role of the nitrogen lone pair in directing reactions at adjacent positions, as well as its potential to participate in transannular reactions, warrants detailed investigation. For instance, the reduction of a mesyloxy ester on a related system was accompanied by elimination, indicating the potential for complex, multi-step transformations. researchgate.net

Research FocusKey Questions to AddressMethodologies
Nucleophilic Addition to AldehydeWhat is the facial selectivity? How does the N-substituent influence reactivity?Kinetic studies, isotopic labeling, computational modeling
Transannular ReactionsCan the nitrogen atom participate in reactions with the aldehyde group or its derivatives?Trapping experiments, synthesis of constrained analogues
Conformational Effects on ReactivityHow does the chair-boat equilibrium of the piperidine (B6355638) ring affect reactivity?Variable temperature NMR, computational studies
Radical ReactionsHow does the bicyclic structure influence the stability and reactivity of adjacent radicals?EPR spectroscopy, radical clock experiments

Advanced Characterization Techniques for Conformational Dynamics

The three-dimensional structure and conformational flexibility of the 8-azabicyclo[3.2.1]octane core are fundamental to its chemical behavior. researchgate.net While classical NMR and X-ray crystallography provide static pictures, future research should leverage advanced characterization techniques to gain a dynamic understanding of this compound.

The N-formyl group introduces an additional layer of complexity due to the possibility of cis/trans amide rotamers, which can be studied by variable-temperature NMR spectroscopy. Advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, can provide information on long-range structural correlations and preferred solution-state conformations. Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape and the energy barriers between different conformers. researchgate.net These computational studies can be benchmarked against experimental data to provide a highly accurate model of the molecule's dynamic behavior in solution. Understanding the influence of the nitrogen's lone pair on the NMR parameters is also an area for further investigation. researchgate.net

TechniqueInformation GainedPotential Impact
Variable-Temperature NMRRotational barriers of the N-formyl group, ring inversion dynamicsUnderstanding conformational isomers and their influence on reactivity
Residual Dipolar Coupling (RDC) NMRLong-range structural information in solutionMore accurate solution-state structures
Molecular Dynamics (MD) SimulationsConformational landscape and flexibility over timePredicting preferred conformations and reaction pathways
Chiroptical Spectroscopy (VCD, ECD)Absolute configuration and solution-state conformationNon-destructive stereochemical analysis

Design and Synthesis of Chemically Innovative Analogues for Methodological Development

The synthesis of novel analogues of this compound can serve as a platform for the development and validation of new synthetic methodologies. Future work should focus on creating analogues with strategically placed functional groups that can be used to test the limits of existing reactions or to enable entirely new transformations.

For example, introducing unsaturation at various positions within the bicyclic framework would provide handles for a wide range of reactions, including cycloadditions, metathesis, and conjugate additions. The synthesis of analogues with substituents at the bridgehead carbons or at positions alpha to the nitrogen would allow for the exploration of the steric and electronic effects of the bicyclic system on reaction outcomes. nih.gov Furthermore, the development of enantioselective methods to access chiral analogues of this compound is a significant challenge and a key area for future research. researchgate.netehu.esresearchgate.netrsc.org These chiral building blocks could be used to develop new asymmetric transformations. The synthesis of analogues is not only for exploring reactivity but also for creating compounds with potentially new biological activities. acs.orgnih.gov

Analogue TypePurpose in Methodological DevelopmentPotential New Chemistry
Unsaturated AnaloguesSubstrates for cycloadditions, metathesis, etc.Tandem reactions, cascade sequences
Bridgehead-Substituted AnaloguesProbing steric and electronic effectsReactions on highly constrained systems
Chiral AnaloguesDevelopment of asymmetric transformationsAsymmetric catalysis, stereoselective synthesis
Isotopically Labeled AnaloguesMechanistic studiesElucidation of reaction pathways

Q & A

Q. What are the key synthetic routes for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold?

The enantioselective synthesis typically involves cyclization strategies from acyclic precursors containing stereochemical information. For example, radical cyclization of azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Enantiopure derivatives are often synthesized via stereoselective methods, such as chiral auxiliary-mediated cyclizations or enzymatic resolution, to access tropane alkaloid analogs .

Synthetic MethodKey Reagents/ConditionsDiastereomeric ExcessReference
Radical cyclizationn-Bu3SnH, AIBN, toluene>99%
Enantioselective cyclizationChiral catalysts (e.g., BINOL derivatives)85–95% ee

Q. Which analytical techniques are most reliable for characterizing 8-azabicyclo[3.2.1]octane derivatives?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment and structural elucidation. Nuclear magnetic resonance (NMR), particularly 1H-13C HSQC and NOESY, resolves stereochemical configurations, while X-ray crystallography confirms absolute stereochemistry in crystalline derivatives . Gas chromatography (GC-MS) may be employed for volatile analogs .

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?

These derivatives predominantly target monoamine transporters (DAT, SERT, NET) and enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, brasofensine, a tropane analog, inhibits dopamine reuptake with IC50 values in the nanomolar range, while some derivatives show affinity for fatty acid elongase ELOVL6, suggesting metabolic applications .

Advanced Research Questions

Q. How do structural modifications influence binding affinity to monoamine transporters?

Substituents at the 3- and 8-positions critically modulate activity. For example:

  • 3-Arylidenyl groups enhance DAT selectivity by mimicking dopamine’s phenyl ring.
  • 8-Methyl or 8-cyclopropylmethyl groups improve metabolic stability and blood-brain barrier penetration .
  • Exo vs. endo stereochemistry at the 3-position alters SERT/NET selectivity ratios by >10-fold in some analogs .

SAR studies using radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) reveal that rigidification of the ethylidenyl bridge enhances stereoselective binding .

Q. What experimental challenges arise in achieving stereochemical purity during synthesis?

The bicyclic scaffold contains multiple chiral centers (e.g., 3-exo/endo, 8-methyl), requiring meticulous control. Common pitfalls include:

  • Epimerization under basic conditions during N-alkylation.
  • Racemization during acid-catalyzed deprotection of tert-butyl carbamates . Mitigation strategies:
  • Use of low-temperature (-78°C) lithiation for stereoretentive functionalization.
  • Enzymatic resolution with lipases (e.g., CAL-B) for kinetic separation of enantiomers .

Q. What computational methods are employed in designing 8-azabicyclo[3.2.1]octane-based therapeutics?

Molecular dynamics (MD) simulations and QSAR models predict binding modes to DAT/SERT. Docking studies using cryo-EM structures of human monoamine transporters (PDB: 6M0X) identify critical π-π and hydrogen-bonding interactions. Free-energy perturbation (FEP) calculations optimize substituent effects on binding kinetics .

Q. How do metabolic pathways affect the pharmacokinetics of 8-azabicyclo[3.2.1]octane derivatives?

In vivo studies of brasofensine show hepatic oxidation via CYP3A4/2D6, producing hydroxylated metabolites excreted glucuronidated. N-Demethylation at the 8-position reduces activity, necessitating prodrug strategies (e.g., tert-butyl carbamate protection) to enhance bioavailability .

Q. What strategies address contradictory data in enzyme inhibition assays?

Discrepancies in IC50 values for AChE inhibition often stem from assay conditions:

  • Buffer pH : Affects protonation of the tertiary amine, altering binding.
  • Substrate concentration : High acetylcholine levels mask competitive inhibition. Standardization using Ellman’s method (412 nm absorbance) with tacrine as a positive control improves reproducibility .

Q. How does subcellular localization impact the activity of 8-azabicyclo[3.2.1]octane derivatives?

Fluorescence tagging (e.g., BODIPY-labeled analogs) reveals mitochondrial accumulation in neuronal cells, potentiating MAO inhibition. Lysosomal trapping of protonated amines reduces cytosolic availability, necessitating structural tweaks (e.g., logP optimization) .

Q. What novel applications exist beyond neurotransmitter modulation?

Recent studies highlight:

  • Anticancer activity : 3-Naphthamido derivatives induce apoptosis in glioblastoma via ROS-mediated pathways.
  • Antimicrobial effects : Quaternary ammonium salts (e.g., 8-benzyl analogs) disrupt bacterial membranes (MIC: 2–8 µg/mL against MRSA) .

Methodological Best Practices

  • Stereochemical analysis : Always correlate NMR coupling constants (J values) with X-ray data to assign configurations.
  • Metabolic profiling : Use hepatocyte incubations with LC-HRMS for metabolite identification.
  • In silico screening : Combine Glide docking (Schrödinger) and SwissADME for lead optimization .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.